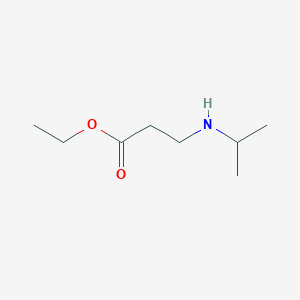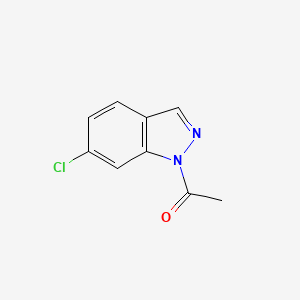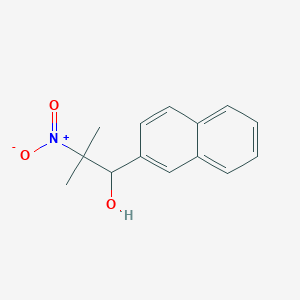
5-Isothiocyanato-2-methoxypyridine
Übersicht
Beschreibung
5-Isothiocyanato-2-methoxypyridine is a chemical compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-Isothiocyanato-2-methoxypyridine has been achieved via the replacement reaction of phenyl isothiocyanate and the corresponding amines . The reaction was carried out under the protection of nitrogen and mild condition. The yields of some products could be more than 90% .Molecular Structure Analysis
The molecular structure of 5-Isothiocyanato-2-methoxypyridine consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Isothiocyanato-2-methoxypyridine are not detailed in the search results, isothiocyanates in general are known to participate in a variety of chemical reactions. They are considered important organic synthetic intermediates and are widely applied as chemoselective electrophiles .Wissenschaftliche Forschungsanwendungen
Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They have been investigated for their antimicrobial properties against human pathogens . Here’s a brief overview:
- Application Summary : Isothiocyanates have shown marked antimicrobial activity against a variety of human pathogens. This makes them potential candidates for the development of new antimicrobial agents .
- Methods of Application : The antimicrobial activity of isothiocyanates is usually tested using in vitro assays. These involve exposing the pathogens to different concentrations of the isothiocyanates and observing the effect on their growth .
- Results and Outcomes : Isothiocyanates have been found to be effective against a range of human pathogens, including bacteria with resistant phenotypes .
-
Food Preservation
- Application Summary : Isothiocyanates have been found to have beneficial activities like antibacterial, antifungal, and antioxidant . Due to these activities, they are having applications in food preservation like fruit juices and as an additive in Mayonnaise .
- Methods of Application : Isothiocyanates can be used as food preservatives in a number of foodstuffs . They can be added directly to the food or incorporated into food packaging materials .
- Results and Outcomes : The use of isothiocyanates in food preservation can help to extend the shelf life of food products and prevent spoilage caused by microbial growth .
-
Pharmaceuticals
- Application Summary : Isothiocyanates have been found to have anticarcinogenic and antimutagenic properties . This makes them potential candidates for the development of new anticancer drugs .
- Methods of Application : The anticancer activity of isothiocyanates is usually tested using in vitro assays. These involve exposing cancer cells to different concentrations of the isothiocyanates and observing the effect on their growth .
- Results and Outcomes : Isothiocyanates have been found to be effective against a range of cancer cells, including those with resistant phenotypes .
-
Bioherbicides
- Application Summary : Isothiocyanates have been found to have bioherbicidal properties . This makes them potential candidates for the development of new bioherbicides .
- Methods of Application : The bioherbicidal activity of isothiocyanates is usually tested using in vitro assays. These involve exposing the weeds to different concentrations of the isothiocyanates and observing the effect on their growth .
- Results and Outcomes : Isothiocyanates have been found to be effective against a range of weeds, including those with resistant phenotypes .
-
Food Packaging
- Application Summary : Isothiocyanates have been found to have antimicrobial properties . Due to these properties, they are having applications in food packaging .
- Methods of Application : Isothiocyanates can be incorporated into food packaging materials .
- Results and Outcomes : The use of isothiocyanates in food packaging can help to prevent spoilage caused by microbial growth .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-Isothiocyanato-2-methoxypyridine are not detailed in the search results, isothiocyanates in general have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They could serve as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .
Eigenschaften
IUPAC Name |
5-isothiocyanato-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-3-2-6(4-8-7)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZYHGMASSLVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506186 | |
| Record name | 5-Isothiocyanato-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isothiocyanato-2-methoxypyridine | |
CAS RN |
52023-93-5 | |
| Record name | 5-Isothiocyanato-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



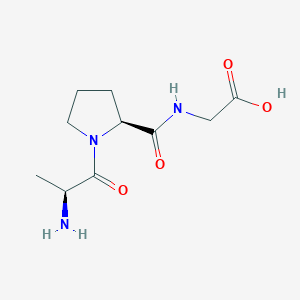
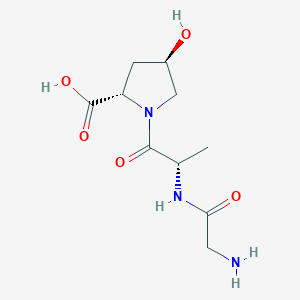
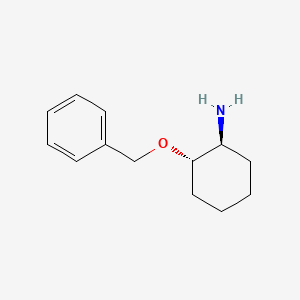
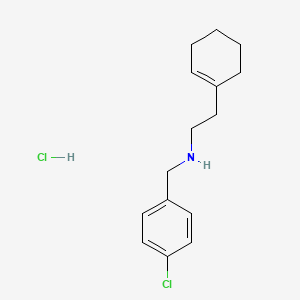
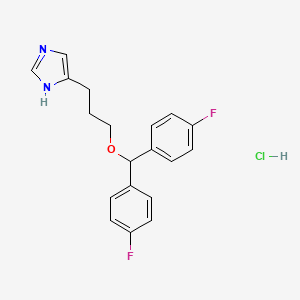
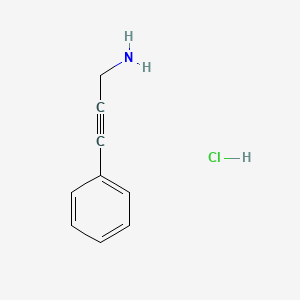
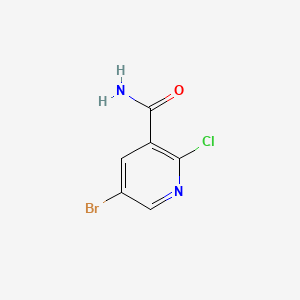
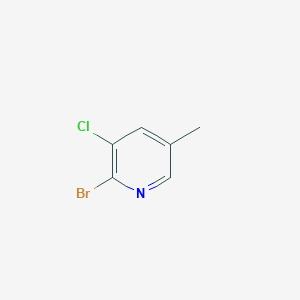
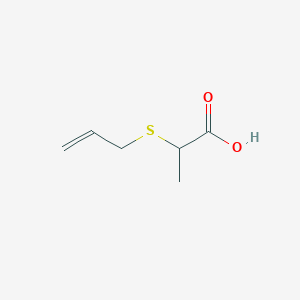
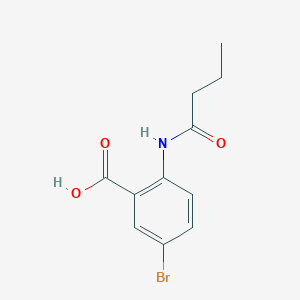
![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)
